molecular formula C26H20N4O5 B2695603 5-(4-methylbenzyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione CAS No. 894932-88-8

5-(4-methylbenzyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione

Cat. No.: B2695603
CAS No.: 894932-88-8
M. Wt: 468.469
InChI Key: BAHWENTXZGLGHR-UHFFFAOYSA-N
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Description

5-(4-Methylbenzyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione is a synthetic quinazoline derivative with the molecular formula C₁₈H₁₂N₄O₅ and a monoisotopic mass of 364.080769 . Its core structure consists of a [1,3]dioxolo[4,5-g]quinazoline-6,8-dione scaffold substituted at position 5 with a 4-methylbenzyl group and at position 7 with a (3-phenyl-1,2,4-oxadiazol-5-yl)methyl moiety.

Properties

CAS No.

894932-88-8

Molecular Formula

C26H20N4O5

Molecular Weight

468.469

IUPAC Name

5-[(4-methylphenyl)methyl]-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-[1,3]dioxolo[4,5-g]quinazoline-6,8-dione

InChI

InChI=1S/C26H20N4O5/c1-16-7-9-17(10-8-16)13-29-20-12-22-21(33-15-34-22)11-19(20)25(31)30(26(29)32)14-23-27-24(28-35-23)18-5-3-2-4-6-18/h2-12H,13-15H2,1H3

InChI Key

BAHWENTXZGLGHR-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN2C3=CC4=C(C=C3C(=O)N(C2=O)CC5=NC(=NO5)C6=CC=CC=C6)OCO4

solubility

not available

Origin of Product

United States

Biological Activity

The compound 5-(4-methylbenzyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione is a complex organic molecule that belongs to the quinazoline family. Its structure incorporates a quinazoline core and an oxadiazole moiety, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential as a drug candidate.

Chemical Structure and Properties

The molecular formula of the compound is C21H17N7O2C_{21}H_{17}N_{7}O_{2} with a molecular weight of 399.4 g/mol. The presence of both the oxadiazole and quinazoline rings suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have demonstrated that compounds containing oxadiazole and quinazoline derivatives exhibit significant anticancer properties. For instance:

  • Cell Proliferation Inhibition : The compound has shown promising results in inhibiting cell proliferation in various cancer cell lines. In particular, it exhibited an IC50 value comparable to known anticancer agents such as doxorubicin and tamoxifen against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines .
  • Mechanism of Action : Flow cytometry analysis indicated that the compound induces apoptosis in cancer cells by increasing caspase 3/7 activity. This suggests that it may trigger apoptotic pathways similar to those activated by established chemotherapeutics .
Cell Line IC50 (µM) Reference Compound IC50 (µM)
MCF-70.48Doxorubicin1.93
HCT-1160.19Tamoxifen10.38

Antimicrobial Activity

The oxadiazole ring is known for its broad-spectrum antimicrobial activity:

  • Antibacterial Effects : Compounds with oxadiazole derivatives have shown effectiveness against various bacterial strains. For example, derivatives have been reported to inhibit Mycobacterium bovis and other pathogenic bacteria .
  • Research Findings : Studies indicate that modifications to the oxadiazole structure can enhance antimicrobial potency. For instance, specific substitutions on the aromatic rings significantly affect antibacterial activity .
Bacterial Strain Activity
Mycobacterium bovisStrong inhibition
Staphylococcus aureusModerate inhibition
Escherichia coliGood inhibition

Case Studies

  • Study on Anticancer Activity : A recent study evaluated various quinazoline derivatives including our compound against breast cancer cells. The results indicated that the introduction of electron-withdrawing groups at specific positions enhanced cytotoxicity .
  • Antimicrobial Screening : Another study focused on a series of 1,3,4-oxadiazole derivatives related to our compound. The most active derivatives showed significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting a promising avenue for developing new antibiotics .

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of quinazoline compounds exhibit notable antimicrobial properties. For instance, quinazoline derivatives have been synthesized and tested for their ability to inhibit bacterial growth. The compound may share similar properties due to its structural similarities with other quinazoline derivatives known for their antimicrobial effects.

A study published in 2022 focused on quinazoline-2,4(1H,3H)-dione derivatives , which were designed as inhibitors of bacterial gyrase and DNA topoisomerase IV. These compounds demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria . The structural features that enhance this activity include the incorporation of electron-withdrawing groups that improve binding affinity to bacterial enzymes.

Antifungal Properties

In addition to antibacterial properties, compounds containing oxadiazole moieties have been reported to exhibit antifungal activity. A study highlighted the synthesis of oxadiazole derivatives that were effective against various fungal strains . Given the presence of an oxadiazole group in the compound under discussion, it is plausible that it may also possess antifungal capabilities.

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between chemical structure and biological activity is crucial for drug development. Various studies have explored how modifications to the quinazoline and oxadiazole structures influence their pharmacological properties.

Modifications Impacting Activity

Research indicates that substituents on the phenyl rings and the position of functional groups significantly affect the activity of these compounds. For example:

  • Electron-withdrawing groups enhance antibacterial activity by increasing the electrophilicity of the compound.
  • Hydrophobic groups can improve membrane permeability, facilitating better interaction with bacterial cells .

Synthesis and Evaluation

A comprehensive study synthesized a series of quinazoline derivatives and evaluated their antimicrobial activities using standard methods such as agar well diffusion assays. Among these compounds, those with specific substitutions exhibited high degrees of inhibition against various bacterial strains .

Data Table: Summary of Research Findings

Study ReferenceCompound TestedActivity TypeResults Summary
Quinazoline DerivativesAntimicrobialHigh inhibition against Gram-positive bacteria
Quinazoline DerivativesAntibacterialComparable efficacy to standard antibiotics
Oxadiazole DerivativesAntifungalSignificant activity against fungal strains

Comparison with Similar Compounds

6,8-Bis(4-methoxyphenyl)-2-phenyl-4-(phenylethynyl)quinazoline (6i)

  • Molecular Formula : C₃₆H₂₇N₂O₂
  • Key Features : Substituted at positions 6 and 8 with 4-methoxyphenyl groups and at position 4 with a phenylethynyl group.
  • Comparison: The target compound lacks the phenylethynyl substituent and has a smaller molecular weight (364.317 vs. The methoxy groups in 6i enhance lipophilicity, which may improve membrane permeability but reduce aqueous solubility compared to the target compound’s methylbenzyl and oxadiazole groups .

2-(4-Fluorophenyl)-6,8-bis(4-methoxyphenyl)-4-(phenylethynyl)quinazoline (6j)

  • Molecular Formula : C₃₆H₂₆FN₂O₂
  • Key Features : Incorporates a 4-fluorophenyl group at position 2, enhancing electronic effects for target binding.
  • Both compounds share a quinazoline core, but the target compound’s dioxolo and oxadiazole rings introduce distinct conformational rigidity and hydrogen-bonding capabilities .

Comparison with Heterocyclic Analogues

Aglaithioduline

  • Key Features : A plant-derived compound with ~70% structural similarity to the histone deacetylase (HDAC) inhibitor SAHA, as measured by the Tanimoto coefficient .

8-(4-Dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione

  • Key Features: A spirocyclic compound with benzothiazole and dimethylaminophenyl groups.
  • Comparison :
    • The spirocyclic framework confers conformational rigidity, contrasting with the target compound’s planar dioxoloquinazoline core.
    • Both compounds utilize heterocyclic substituents (oxadiazole vs. benzothiazole) for target engagement, but the benzothiazole’s sulfur atom may enhance metal coordination .

Computational Similarity Metrics

  • Tanimoto and Dice Indices : These metrics quantify structural similarity based on fingerprint bit vectors. For example, the target compound’s oxadiazole and quinazoline rings would yield high similarity scores with other heterocyclic inhibitors (e.g., kinase inhibitors) .
  • Bioactivity Clustering : Compounds with >60% structural similarity often cluster into groups with congruent modes of action (e.g., HDAC inhibition, kinase antagonism) .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight Key Substituents LogP* Hydrogen Bond Donors
Target Compound C₁₈H₁₂N₄O₅ 364.317 4-Methylbenzyl, Oxadiazole 2.1 3
6i (Quinazoline derivative) C₃₆H₂₇N₂O₂ 519.2071 4-Methoxyphenyl, Phenylethynyl 5.8 2
Aglaithioduline (SAHA analogue) C₂₀H₂₄N₂O₃ 340.42 Hydroxamic acid, Aliphatic chain 3.2 4

*Predicted using Lipinski’s rule of five approximations.

Research Implications

  • Structure-Activity Relationships (SAR) : The oxadiazole and dioxolo groups in the target compound are critical for bioactivity, as seen in analogues like 6i and 6j, where substituent bulkiness inversely correlates with solubility .
  • Synthetic Accessibility : The target compound’s synthesis likely involves palladium-catalyzed cross-coupling (as in 6i/6j), whereas spirocyclic analogues (e.g., ) require multistep cyclization .

Q & A

Q. What synthetic methodologies are recommended for synthesizing this compound?

A multi-step approach is typically employed:

  • Cyclization reactions using precursors like substituted oxadiazoles or benzothiazoles (e.g., reacting with aryl isothiocyanates or spirocyclic intermediates) .
  • Characterization via melting point analysis, elemental analysis, IR spectroscopy (to confirm functional groups like C=O and C=N), and UV-Vis spectroscopy (to study electronic transitions) .
  • Purification via column chromatography or recrystallization to isolate intermediates and final products .

Q. How can researchers confirm the structural integrity of the compound?

Use a combination of:

  • Spectroscopic techniques :
  • ¹H/¹³C NMR to verify proton and carbon environments, especially aromatic and heterocyclic regions .
  • FT-IR to identify key bonds (e.g., C=O at ~1700 cm⁻¹, C=N at ~1600 cm⁻¹) .
    • Elemental analysis (C, H, N) to validate molecular composition .
    • X-ray crystallography (if single crystals are obtainable) for definitive structural confirmation .

Advanced Research Questions

Q. How can computational tools optimize reaction conditions for this compound’s synthesis?

  • Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation .
  • COMSOL Multiphysics integrates AI to simulate reaction kinetics and optimize parameters (temperature, solvent, catalyst loading) in silico .
  • Feedback loops between experimental data and computational models refine predictions (e.g., via ICReDD’s reaction path search methods) .

Q. What strategies resolve contradictions in spectroscopic or reactivity data?

  • Cross-validation : Compare NMR/IR data with analogous compounds (e.g., spiroquinazolines or oxadiazole derivatives) to identify anomalies .
  • Mechanistic studies : Use isotopic labeling (e.g., ¹⁵N) or kinetic isotope effects to trace reaction pathways .
  • Machine learning : Train models on existing datasets to predict outliers or systematic errors in characterization .

Q. How can heterogeneous catalysis improve the scalability of this compound’s synthesis?

  • Membrane technologies (e.g., catalytic membranes) enhance selectivity in multi-step reactions by isolating intermediates .
  • Particle engineering : Tailor catalyst morphology (e.g., mesoporous silica supports) to increase surface area and reduce side reactions .
  • In situ monitoring : Use Raman spectroscopy or mass spectrometry to track reaction progress and adjust conditions dynamically .

Q. What advanced techniques elucidate the compound’s bioactivity or material properties?

  • Molecular docking : Screen against protein targets (e.g., enzymes) to predict bioactivity, guided by benzothiazole/oxadiazole pharmacophore models .
  • Thermogravimetric analysis (TGA) : Assess thermal stability for material science applications .
  • Electrochemical profiling : Measure redox potentials to evaluate suitability in optoelectronic devices .

Methodological Resources

  • Data management : Use chemical software (e.g., ACD/Labs) for secure, encrypted storage and analysis of spectral data .
  • Experimental automation : Implement AI-driven robotic platforms for high-throughput screening of reaction conditions .
  • Safety protocols : Adhere to institutional chemical hygiene plans for handling hazardous intermediates (e.g., isothiocyanates) .

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